molecular formula C12H22N4O2 B2529281 4-amino-1-ethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-3-carboxamide CAS No. 2101196-28-3

4-amino-1-ethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2529281
CAS No.: 2101196-28-3
M. Wt: 254.334
InChI Key: KHSJRIVWUYGULJ-UHFFFAOYSA-N
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Description

4-amino-1-ethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-ethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-3-carboxamide typically involves multi-step reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the amino, ethyl, and propyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-ethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and propyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-amino-1-ethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-amino-1-ethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents. Examples include:

  • 4-amino-1-ethyl-N-[3-(methoxy)propyl]-1H-pyrazole-3-carboxamide
  • 4-amino-1-ethyl-N-[3-(ethoxy)propyl]-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of 4-amino-1-ethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-3-carboxamide lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-amino-1-ethyl-N-(3-propan-2-yloxypropyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2/c1-4-16-8-10(13)11(15-16)12(17)14-6-5-7-18-9(2)3/h8-9H,4-7,13H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSJRIVWUYGULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCCCOC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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